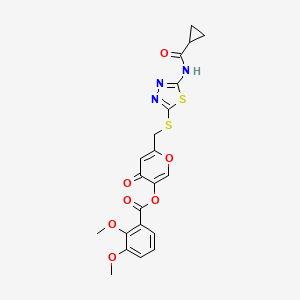
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2,3-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule, combining various functional groups that contribute to its unique chemical properties and potential applications. It is not widely known in commercial contexts but might hold significance in niche scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps:
Formation of the 1,3,4-thiadiazole ring: : Using thiosemicarbazide and an appropriate carboxylic acid.
Attachment of cyclopropanecarboxamide: : Through condensation reactions facilitated by activating agents such as EDC or DCC.
Formation of the pyran ring: : Via a multi-step reaction involving intermediates like keto acids.
Introduction of the 2,3-dimethoxybenzoate group: : Typically via esterification reactions using acid chlorides or anhydrides.
Industrial Production Methods
Industrial synthesis may involve bulk chemical reactions under controlled conditions, often using automated systems to ensure precision and scalability. Conditions include appropriate solvents (like THF or DMF), temperature control (usually between 0-100°C), and purified reactants to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using agents like KMnO4 to form sulfoxides or sulfones.
Reduction: : Reducible under conditions involving agents like NaBH4 or LiAlH4, particularly the carbonyl and thiadiazole groups.
Substitution: : The aromatic rings may undergo electrophilic substitution, influenced by substituents present.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Solvents: : Dimethylformamide (DMF), tetrahydrofuran (THF).
Major Products
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of alcohols from ketones, or amines from amides.
Substitution: : Introduction of functional groups into aromatic rings.
Scientific Research Applications
This compound finds use in multiple domains:
Chemistry: : As a reagent or intermediate in organic synthesis.
Medicine: : Investigated for pharmacological properties, potentially as a lead compound for drug development.
Industry: : Possible use in material science due to its complex structure.
Mechanism of Action
Molecular Targets and Pathways
The compound may interact with various enzymes, particularly those involving sulfur and nitrogen, affecting metabolic pathways.
Its amide and thiadiazole groups suggest potential activity against bacterial enzymes or proteins, opening avenues in antimicrobial research.
Comparison with Similar Compounds
Similar Compounds
Thiadiazole derivatives: : Known for their antimicrobial and anti-inflammatory properties.
Pyran derivatives: : Noted for their wide range of biological activities, including anti-cancer and anti-viral effects.
Benzoate esters: : Frequently used in synthetic chemistry and pharmaceuticals.
Uniqueness
This compound's uniqueness lies in the combination of these moieties, potentially offering a multifaceted approach in biological systems, distinguishing it from compounds containing only one or two of these groups.
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2,3-dimethoxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-28-15-5-3-4-13(17(15)29-2)19(27)31-16-9-30-12(8-14(16)25)10-32-21-24-23-20(33-21)22-18(26)11-6-7-11/h3-5,8-9,11H,6-7,10H2,1-2H3,(H,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREGNOJZFBSXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
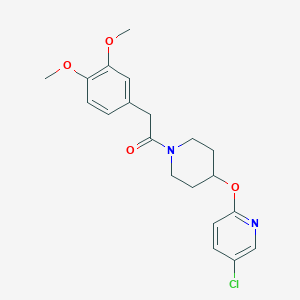
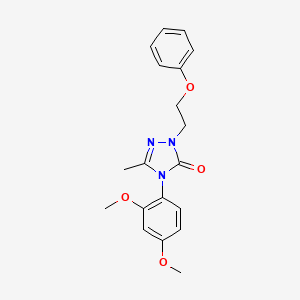

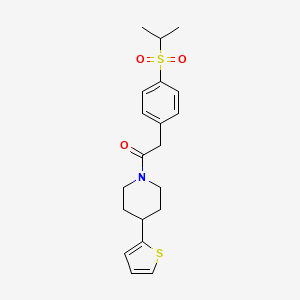
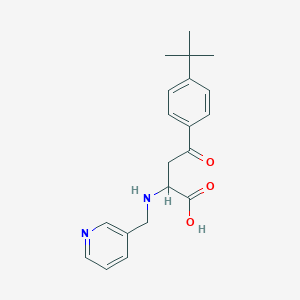
![N-[4-chloro-6-(cyclohexylamino)-5-(methylsulfanyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B2411191.png)
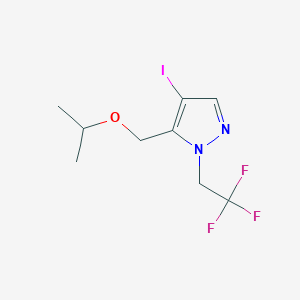

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)
![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)
![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)
![N-[2-(methylthio)phenyl]-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2411198.png)
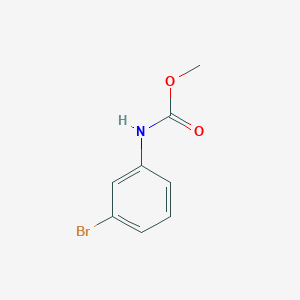
![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)
